

Comparative analysis of Amoz levels in different animal tissues

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Compound of Interest

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Comparative Analysis of AMOG/ATP1B2 Levels in Murine Tissues

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This guide provides a comparative analysis of the Adhesion Molecule on Glia (AMOG), also known as ATP1B2, a non-catalytic subunit of the Na⁺/K⁺-ATPase pump. The distribution and expression levels of AMOG/ATP1B2 are critical for understanding its diverse physiological roles, from neuronal function to cell adhesion. This document is intended for researchers, scientists, and drug development professionals, offering a succinct overview of AMOG/ATP1B2 protein abundance across various animal tissues, detailed experimental methodologies for its quantification, and its implication in cellular signaling.

Data Presentation: Quantitative Levels of AMOG/ATP1B2 Protein

The following table summarizes the relative abundance of AMOG/ATP1B2 protein across a range of tissues in a C57BL/6 mouse model. The data is derived from a large-scale quantitative proteomics study utilizing Stable Isotope Labeling with Amino acids in Cell culture (SILAC) as an internal standard for accurate quantification. Protein levels are presented as relative intensity, providing a comparative landscape of AMOG/ATP1B2 expression.

Tissue	Relative Protein Abundance (Intensity)
Nervous System	
Brain	High
Midbrain	High
Cerebellum	High
Olfactory Bulb	Medium-High
Spinal Cord	Medium
Sensory Organs	
Eye	High
Cardiovascular System	
Heart	Medium
Reproductive System	
Ovary	Medium
Testis	Low
Digestive System	
Stomach	Low
Small Intestine	Low
Colon	Low
Liver	Low
Pancreas	Low
Urinary System	
Kidney	Low
Bladder	Low
Respiratory System	

Lung	Low
Musculoskeletal System	
Skeletal Muscle	Low
Integumentary System	
Skin	Low
Endocrine System	
Adrenal Gland	Low
Hematopoietic System	
Spleen	Low
Thymus	Low

Note: This table is an interpretation of data from a comprehensive proteomics study. "High," "Medium," and "Low" are relative terms to illustrate the comparative abundance across the surveyed tissues within this specific dataset.

Experimental Protocols

Accurate quantification of AMOG/ATP1B2 in tissue samples is crucial for reproducible research. Western blotting is a widely used technique for this purpose. Below is a detailed, representative protocol for the quantification of AMOG/ATP1B2 in animal tissues.

Protocol: Quantitative Western Blotting for AMOG/ATP1B2

1. Tissue Homogenization and Protein Extraction:

- Excise fresh tissue from the animal model on ice and immediately snap-freeze in liquid nitrogen to prevent protein degradation.
- For a ~50 mg tissue sample, add 500 μ L of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.

- Homogenize the tissue using a mechanical homogenizer on ice until no visible tissue clumps remain.
- Sonicate the homogenate briefly (e.g., three 10-second pulses) on ice to ensure complete cell lysis and shearing of nucleic acids.
- Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
- Carefully collect the supernatant containing the soluble proteins into a pre-chilled tube.

2. Protein Concentration Measurement:

- Determine the total protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.
- Normalize the protein concentration for all samples with lysis buffer to ensure equal loading in the subsequent steps.

3. SDS-PAGE and Electrotransfer:

- Prepare protein samples by mixing 20-40 µg of total protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
- Load the denatured protein samples onto a 10% or 12% SDS-polyacrylamide gel, alongside a pre-stained protein ladder.
- Perform electrophoresis at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

4. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

- Incubate the membrane with a primary antibody specific for AMOG/ATP1B2 (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the host species of the primary antibody) for 1 hour at room temperature.
- Wash the membrane again three times for 10 minutes each with TBST.

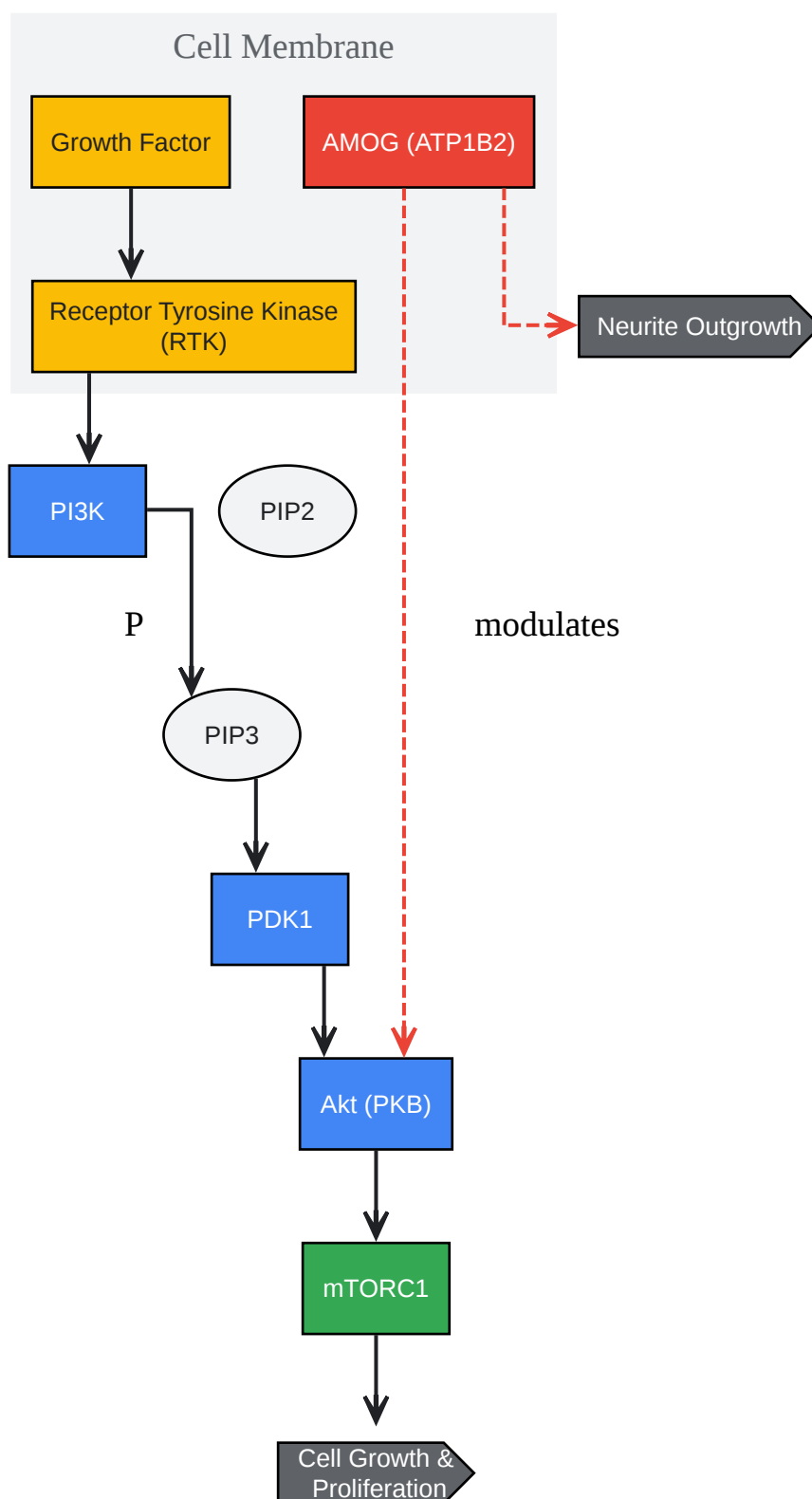
5. Detection and Quantification:

- Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol and apply it to the membrane.
- Capture the chemiluminescent signal using a digital imaging system.
- Quantify the band intensity for AMOG/ATP1B2 using densitometry software (e.g., ImageJ).
- To normalize for loading variations, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH, β -actin, or tubulin). The relative abundance of AMOG/ATP1B2 is expressed as the ratio of its band intensity to that of the housekeeping protein.

Mandatory Visualization

AMOG/ATP1B2 in the PI3K/Akt/mTOR Signaling Pathway

AMOG/ATP1B2 has been shown to influence the PI3K/Akt/mTOR signaling pathway, a crucial regulator of cell growth, proliferation, and survival. The following diagram illustrates a simplified overview of this pathway, highlighting the potential involvement of AMOG/ATP1B2.

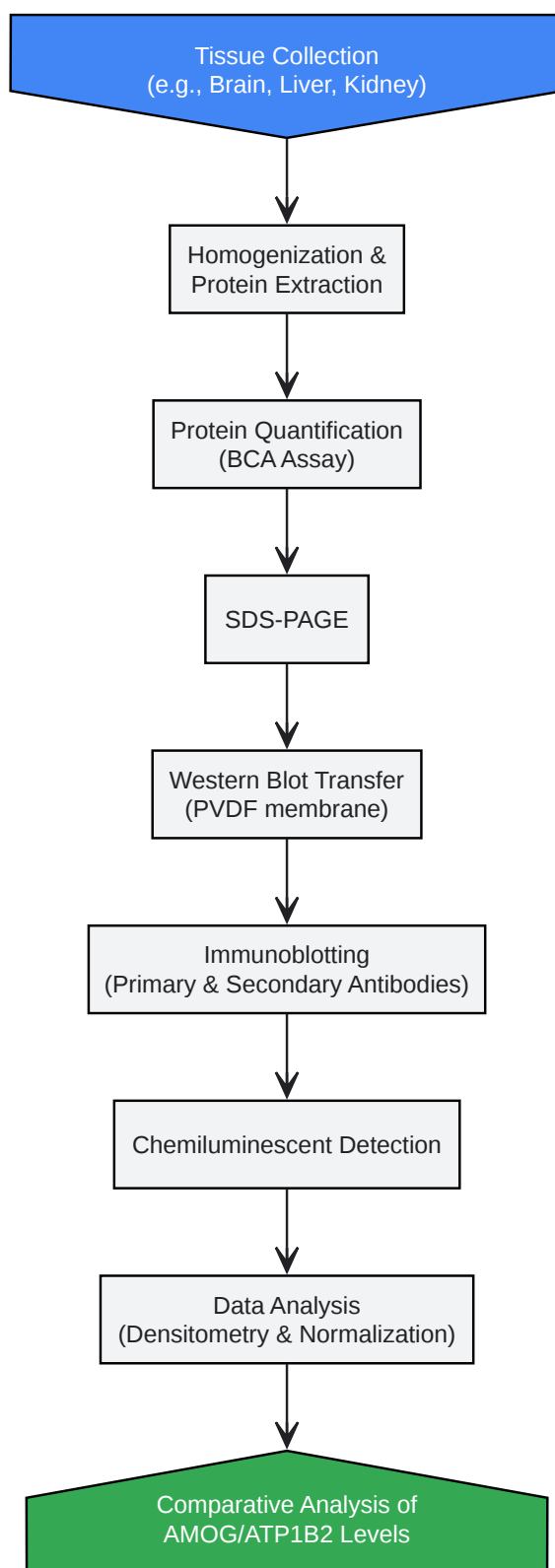


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Caption: PI3K/Akt/mTOR pathway and AMOG/ATP1B2 interaction.

Experimental Workflow for AMOG/ATP1B2 Quantification

The diagram below outlines the key steps in the experimental workflow for the comparative analysis of AMOG/ATP1B2 protein levels in different animal tissues.



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